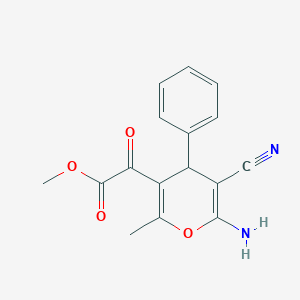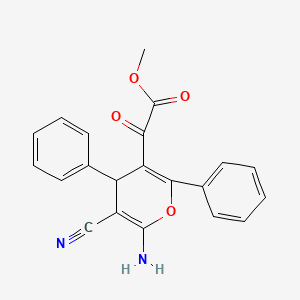![molecular formula C18H17N5OS B11046941 4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11046941.png)
4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amin ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein von Atomen außer Kohlenstoff in ihrer Ringstruktur aus. Die Verbindung weist einen Thieno[2,3-b]pyridin-Kern auf, der mit einem Triazolring verschmolzen ist und mit Methoxymethyl-, Methyl- und Phenylgruppen substituiert ist. Diese einzigartige Struktur verleiht der Verbindung spezifische chemische und biologische Eigenschaften.
Vorbereitungsmethoden
Die Synthese von 4-(Methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amin umfasst typischerweise mehrstufige ReaktionenDiese Reaktion wird verwendet, um den 1,2,3-Triazolring zu bilden, indem ein Azid mit einem Alkin in Gegenwart eines Kupferkatalysators umgesetzt wird . Der Thieno[2,3-b]pyridin-Kern kann durch verschiedene Verfahren synthetisiert werden, darunter Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer . Industrielle Produktionsverfahren können die Optimierung dieser Reaktionen auf höhere Ausbeuten und Reinheit umfassen, wobei häufig automatisierte Synthesegeräte und strenge Reaktionsbedingungen eingesetzt werden.
Analyse Chemischer Reaktionen
4-(Methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(Methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann als Wasserstoffbrückenbindungsakzeptor und -donator fungieren, wodurch er an Enzyme und Rezeptoren binden kann. Diese Bindung kann spezifische Pfade hemmen oder aktivieren, was zu den biologischen Wirkungen der Verbindung führt. Zum Beispiel kann es Enzyme hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind, was zu antimikrobiellen oder krebshemmenden Aktivitäten führt .
Wirkmechanismus
The mechanism of action of 4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen gehören andere triazolhaltige Heterocyclen, wie zum Beispiel:
1,2,3-Triazolderivate: Diese Verbindungen teilen den Triazolring und weisen ähnliche biologische Aktivitäten auf, wie z. B. antimikrobielle und krebshemmende Eigenschaften.
Thieno[2,3-b]pyridinderivate: Diese Verbindungen teilen den Thieno[2,3-b]pyridin-Kern und werden auf ihre potenziellen therapeutischen Anwendungen untersucht.
Die Einzigartigkeit von 4-(Methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amin liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C18H17N5OS |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-(methoxymethyl)-6-methyl-2-(1-phenyltriazol-4-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C18H17N5OS/c1-11-8-12(10-24-2)15-16(19)17(25-18(15)20-11)14-9-23(22-21-14)13-6-4-3-5-7-13/h3-9H,10,19H2,1-2H3 |
InChI-Schlüssel |
MTFMINWIRLKDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CN(N=N3)C4=CC=CC=C4)N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046863.png)
![10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11046864.png)

![1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11046869.png)

![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)
![Ethyl 4-{[(6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11046886.png)

![4-Amino-1-(4-methoxyphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046890.png)

![2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11046911.png)

